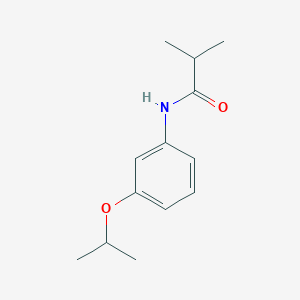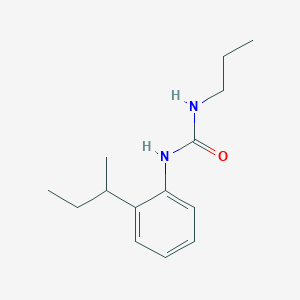
N-(3-isopropoxyphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isopropoxyphenyl)-2-methylpropanamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is a prescription drug that works by stimulating the central nervous system, and it has been shown to improve cognitive function, increase alertness, and reduce fatigue.
Mechanism of Action
The exact mechanism of action of N-(3-isopropoxyphenyl)-2-methylpropanamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also appears to affect the levels of certain hormones, including cortisol and growth hormone.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase alertness, improve cognitive function, and reduce fatigue. It has also been shown to increase heart rate and blood pressure, and it may have an impact on glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
Modafinil has a number of advantages and limitations for use in lab experiments. It is a potent wakefulness-promoting agent that can be used to study the effects of sleep deprivation on cognitive function and other physiological processes. However, it is also a prescription drug that is tightly regulated, which can make it difficult to obtain and use in lab experiments.
Future Directions
There are a number of potential future directions for research on N-(3-isopropoxyphenyl)-2-methylpropanamide. One area of interest is its potential use in treating cognitive impairment associated with aging. Another area of interest is its potential use in treating depression and other mood disorders. Additionally, there is ongoing research into the mechanisms of action of this compound, which may lead to the development of new drugs with similar effects.
Synthesis Methods
Modafinil is synthesized from benzhydrylsulfinylacetamide, which is reacted with thionyl chloride to form the sulfonyl chloride intermediate. This intermediate is then reacted with 3-isopropoxyaniline to form N-(3-isopropoxyphenyl)-2-methylpropanamide.
Scientific Research Applications
Modafinil has been extensively studied for its potential use in treating a variety of medical conditions. It has been shown to be effective in treating narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It has also been studied for its potential use in treating depression, attention deficit hyperactivity disorder (ADHD), and cognitive impairment associated with aging.
properties
IUPAC Name |
2-methyl-N-(3-propan-2-yloxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)13(15)14-11-6-5-7-12(8-11)16-10(3)4/h5-10H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSXWGKRYJMORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(1,1-diethyl-2-propyn-1-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5327431.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5327441.png)
![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5327449.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5327453.png)


![N-(2,5-dimethoxyphenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5327483.png)
![3-benzyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327487.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5327494.png)
![2-(5-methyl-1H-pyrazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5327499.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B5327511.png)
![2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5327516.png)